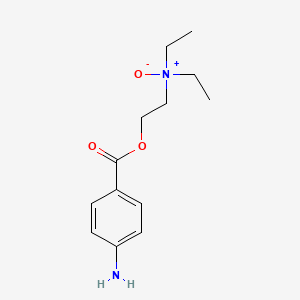

Procaine N-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-(4-aminobenzoyl)oxy-N,N-diethylethanamine oxide |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(17,4-2)9-10-18-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |

InChI Key |

JHSYYHBTKPNKJB-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCOC(=O)C1=CC=C(C=C1)N)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Procaine N Oxide

Synthesis of Analogues and Chemically Modified Procaine (B135) N-Oxide Structures

N-Carboalkoxy Derivatives of Procaine and Related N-Oxides

The introduction of a carboalkoxy group onto the nitrogen atom of a molecule, a process known as N-carboalkoxylation, can significantly modify its properties. In the context of Procaine N-Oxide, the creation of N-carboalkoxy derivatives involves the reaction of the N-oxide with a suitable carboalkoxylating agent.

While specific literature detailing the synthesis of N-carboalkoxy derivatives directly from this compound is not abundant, a plausible synthetic route can be proposed based on established chemical principles. The tertiary amine N-oxide can be reacted with an alkyl chloroformate (e.g., ethyl chloroformate) to yield the corresponding N-carboalkoxy derivative. This reaction would likely proceed via nucleophilic attack of the oxygen atom of the N-oxide on the carbonyl carbon of the alkyl chloroformate, followed by rearrangement.

An analogous reaction is seen in the construction of N-bridged triazolo-thiadiazol-6(5H)-ones, where s-triazoles are reacted with ethyl chloroformate. nih.gov This demonstrates the feasibility of forming a new bond between a nitrogen-containing heterocyclic system and a carboalkoxy group.

The synthesis of this compound itself is typically achieved through the direct oxidation of the tertiary amine group in the procaine molecule. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The reaction is generally carried out in a suitable solvent at controlled temperatures to prevent side reactions.

Table 1: Proposed Reaction for the Synthesis of an N-Carboalkoxy Derivative of this compound

| Reactant 1 | Reactant 2 | Proposed Product |

| This compound | Ethyl Chloroformate | N-(Carboethoxy)oxy-procaine |

Deuterated N-Oxide Forms for Mechanistic Studies

The use of stable isotopes, such as deuterium (B1214612) (²H or D), is a powerful tool in elucidating reaction mechanisms and studying the metabolic fate of drug molecules. researchgate.net The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered, providing insights into bond-breaking steps in the rate-determining step of a reaction.

The synthesis of deuterated this compound would begin with the preparation of deuterated procaine. Specifically-deuterated procaine has been synthesized for use in deuterium nuclear magnetic resonance (²H NMR) experiments to study its interaction with membranes. researchgate.netnih.gov Commercially available starting materials, such as Procaine-d4 hydrochloride, can also serve as precursors. medchemexpress.commedchemexpress.com

The synthesis of deuterated procaine can be achieved through various methods, including the use of deuterated reagents in the final steps of the synthesis of the parent molecule. For example, the synthesis of procaine typically involves the esterification of p-aminobenzoic acid with diethylaminoethanol. researchgate.netzsmu.edu.uayoutube.com By using a deuterated form of diethylaminoethanol, a specifically labeled procaine molecule can be obtained.

Once deuterated procaine is synthesized and purified, it can be subjected to N-oxidation using standard procedures, as described in the previous section, to yield the desired deuterated this compound. The position and number of deuterium atoms can be strategically chosen to probe specific aspects of the molecule's reactivity or metabolic pathways.

Table 2: Examples of Deuterated Procaine Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

| Procaine-d4 hydrochloride | Not specified in results | C₁₃H₁₇D₄ClN₂O₂ | Deuterium labeled procaine hydrochloride. medchemexpress.commedchemexpress.com |

| Specifically-deuterated procaine | Not specified in results | Not specified in results | Synthesized for use in deuterium nuclear magnetic resonance experiments. researchgate.netnih.gov |

The resulting deuterated this compound can then be used in kinetic studies to understand the mechanisms of its reactions or in metabolic studies to trace the fate of the molecule in biological systems.

Advanced Analytical Characterization and Quantification of Procaine N Oxide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Procaine (B135) N-Oxide, distinguishing it from its parent compound, Procaine, and other related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Oxide Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. The formation of the N-oxide functional group from the tertiary amine in procaine induces significant changes in the chemical shifts (δ) of nearby protons (¹H) and carbons (¹³C), which is a key diagnostic feature.

The N-oxidation of the diethylamino group causes a downfield shift for the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons and carbons due to the electron-withdrawing nature of the N-oxide bond. In ¹H NMR, the protons of the ethyl groups attached to the nitrogen, particularly the N-CH₂ protons, are expected to shift significantly downfield compared to those in the parent procaine molecule. Similarly, in the ¹³C NMR spectrum, the carbons of these ethyl groups (N-CH₂ and N-CH₃) will also experience a downfield shift. For comparison, ¹H NMR data for trimethylamine (B31210) N-oxide shows a singlet at approximately 3.26 ppm. hmdb.ca While specific experimental data for Procaine N-Oxide is not widely published, predicted shifts can be inferred from data on similar N-oxide structures and procaine itself. sciforum.nethmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known shifts for procaine and the expected influence of N-oxidation. Actual experimental values may vary.)

| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | -C₆H₄- | 7.8 - 7.9 (d) and 6.6 - 6.7 (d) | 113-114 & 131-132 |

| Aromatic Carbons | -C₆H₄- | - | 113.8, 131.5, 121.9, 151.2 |

| Methylene Protons (Ester) | -O-CH₂- | ~4.7 | ~60 |

| Methylene Protons (N-Oxide) | -CH₂-N⁺-O⁻ | ~3.8 - 4.0 | ~65 |

| Methylene Carbons (Ester) | -O-C H₂- | - | ~60.5 |

| Methylene Carbons (N-Oxide) | -C H₂-N⁺-O⁻ | - | ~65.7 |

| Methyl Protons | -CH₂-CH₃ | ~1.4 (t) | ~9 |

| Methyl Carbons | -CH₂-C H₃ | - | ~9.5 |

| Amino Group | -NH₂ | ~4.2 (s, broad) | - |

Data table is interactive.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₃H₂₀N₂O₃), the expected nominal molecular weight is 252.3 g/mol . simsonpharma.com

Under electrospray ionization (ESI) in positive mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 253. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da). nih.gov Another typical fragmentation involves the loss of the N,N-dimethylamine oxide group or related fragments. nih.gov

The fragmentation of the parent compound, procaine (m/z 237 for [M+H]⁺), typically yields a base peak at m/z 86, corresponding to the diethylaminoethyl cation [CH₂=N⁺(CH₂CH₃)₂]. nist.gov For this compound, a similar fragmentation would be expected, but the fragments would retain the oxygen on the nitrogen or show characteristic losses from the N-oxide moiety. A key fragmentation pathway for tertiary amine N-oxides involves the elimination of an alkene (e.g., ethene) via a Cope elimination-type rearrangement, which can be a diagnostic feature.

Table 2: Expected Mass Spectrometry Fragmentation for this compound ([M+H]⁺ at m/z 253)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 253 | [C₁₃H₂₁N₂O₃]⁺ | - | Protonated Molecular Ion |

| 237 | [C₁₃H₂₁N₂O₂]⁺ | O | Loss of oxygen from N-oxide |

| 236 | [C₁₃H₂₀N₂O₂]⁺ | OH | Loss of hydroxyl radical |

| 137 | [C₇H₇NO₂]⁺ | C₆H₁₄NO | Cleavage of ester linkage |

| 120 | [C₇H₆NO]⁺ | C₆H₁₅NO₂ | Fragment of p-aminobenzoic acid |

| 102 | [C₆H₁₆NO]⁺ | C₇H₅NO₂ | Diethylaminoethanol N-oxide fragment |

Data table is interactive.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most significant difference in the IR spectrum of this compound compared to procaine is the presence of a strong absorption band corresponding to the N-O stretching vibration. This band for tertiary amine N-oxides typically appears in the region of 950-970 cm⁻¹. Other characteristic bands for this compound would include those for the ester carbonyl (C=O) stretch (around 1700-1725 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), C-O stretches (1300-1000 cm⁻¹), and N-H stretching of the primary amine (3300-3500 cm⁻¹). nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. Procaine exhibits maximum absorbance (λmax) at approximately 290-294 nm, which is attributed to the p-aminobenzoic acid portion of the molecule. ijrps.com The N-oxidation of the tertiary amine is not expected to significantly alter the main chromophore associated with the aromatic ring and ester group. Therefore, the λmax of this compound should be very similar to that of procaine, making UV detection a viable but non-specific method for its analysis in chromatographic separations.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from procaine and other metabolites or impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of pharmaceutical impurities. A reversed-phase HPLC method is typically suitable for separating this compound from its parent drug. researchgate.net A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. unodc.org

Detection is commonly performed using a UV detector set at the λmax of the p-aminobenzoic acid chromophore (~290 nm). ijrps.com For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). Using MS detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode allows for highly selective quantification of this compound by monitoring its specific m/z transitions. researchgate.net

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-based gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~290 nm or Mass Spectrometer (ESI+) |

| Injection Volume | 10 - 20 µL |

Data table is interactive.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. These advantages are particularly useful for resolving closely eluting impurities. ijrps.com

A UPLC method for this compound would typically use a sub-2 µm C18 or similar reversed-phase column. The higher efficiency of UPLC allows for shorter run times and sharper peaks, leading to lower limits of detection (LOD) and quantification (LOQ). When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly robust and sensitive platform for the definitive quantification of this compound in complex matrices. A study on the related compound, procainamide (B1213733) N-oxide, successfully used a UPLC-ESI-QTOFMS system for its identification and analysis. nih.gov

Electrochemical and Other Advanced Detection Methodologies

Electrochemical methods offer a highly sensitive and often direct route for the analysis of electroactive compounds, including those with N-oxide functionalities.

Voltammetric and Polarographic Techniques

The N-oxide group is electrochemically active and readily reducible, making it an excellent target for voltammetric and polarographic analysis. ingentaconnect.com These techniques measure the current resulting from the reduction (or oxidation) of an analyte at an electrode surface as a function of applied potential.

Studies on various heterocyclic amine N-oxides have demonstrated that they produce well-defined reduction waves or peaks in polarography and voltammetry. acs.org For instance, research on chlordiazepoxide, which contains an N-oxide group, showed it is easily reducible in a two-electron step. ingentaconnect.com Similarly, voltammetric studies of quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown that the first reduction is typically a reversible or quasi-reversible process attributed to the formation of a radical anion at the N-oxide moiety. mdpi.com

A key approach for the analysis of procaine involves its chemical oxidation to form derivatives including the N-oxide, which can then be easily reduced and quantified using polarography. scispace.com This directly supports the feasibility of using such techniques for the determination of this compound. The reduction current would be proportional to the concentration of this compound over a specific range. scispace.com Given the successful application of methods like square wave voltammetry (SWV) and differential pulse polarography (DPP) for the parent drug, procaine, these techniques could be readily adapted for the direct quantification of its N-oxide metabolite. koyauniversity.org

Table 1: Examples of Voltammetric/Polarographic Analysis of N-Oxide Compounds

| Compound Class | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| 1,4-Benzodiazepine N-Oxides | Differential Pulse Polarography | The N-oxide group is easily reducible, providing a basis for quantification. | ingentaconnect.com |

| Quinoxaline di-N-Oxides | Cyclic Voltammetry | The first reduction is attributed to the N-oxide moiety, forming a radical anion. | mdpi.com |

| Procaine (Oxidized form) | Single-Sweep Polarography | Products of procaine oxidation, including the N-oxide, are reducible at a dropping mercury electrode (DME), allowing for quantification. | scispace.com |

This table is interactive. You can sort and filter the data.

Immunoassays and Biosensors for N-Oxide Detection

Immunoassays and biosensors represent advanced detection methodologies that offer high specificity and sensitivity, stemming from the precise interaction between a biological recognition element and the target analyte.

Immunoassays: These methods utilize antibodies that bind specifically to a target molecule. While immunoassays have been developed for detecting the parent compound, procaine, in various matrices, specific immunoassays targeting the this compound metabolite are not extensively documented in scientific literature. neogen.comresearchgate.net The development of such an assay would require the generation of monoclonal or polyclonal antibodies that can specifically recognize the N-oxide structure, distinguishing it from the parent procaine molecule.

Biosensors: Biosensors couple a biological component (like an enzyme or antibody) with a physicochemical detector. For N-oxide detection, a potential approach involves using enzymes that specifically act on the N-oxide group. For example, biosensors have been developed for other N-oxides like trimethylamine N-oxide (TMAO), which often utilize TMAO reductase to initiate the detection signal. researchgate.netresearchgate.net A hypothetical biosensor for this compound could immobilize a specific N-oxide reductase enzyme onto an electrode. The enzymatic reduction of this compound would consume a cosubstrate or produce an electroactive species, which could then be measured amperometrically to determine the analyte's concentration. While the development of biosensors for nitrogen-based compounds is an active area of research, a specific biosensor for this compound has yet to be reported. nih.govmdpi.com

Development and Validation of Analytical Methods for this compound Standards

The development of any reliable quantitative analytical method is fundamentally dependent on the availability of high-purity, well-characterized reference standards. This compound is available as a pharmaceutical secondary standard or certified reference material for this purpose. synzeal.comclearsynth.comsigmaaldrich.com These standards are essential for applications in quality control, method development, and validation. clearsynth.com

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.eu This ensures the generation of accurate and reliable data. labmanager.com According to international guidelines such as the ICH Q2(R1), the validation process involves evaluating several key parameters. europa.eu

Table 2: Key Validation Characteristics for a Quantitative Analytical Method

| Validation Parameter | Description |

|---|---|

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eulabmanager.com |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eulabmanager.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. europa.eulabmanager.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.eu |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu |

| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu |

This table is interactive. You can sort and filter the data.

For this compound, a validated method would be crucial for its quantification as a potential impurity in procaine drug substances or as a metabolite in pharmacokinetic studies. The process would involve using the certified reference standard to establish linearity, assess accuracy through recovery studies, and determine precision at various concentrations.

Metabolic Fate and Biotransformation of Procaine N Oxide

In Vitro Metabolic Pathways of Procaine (B135) N-Oxide

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a foundational understanding of how procaine N-oxide is metabolized. These studies allow for the detailed examination of specific metabolic reactions and the enzymes responsible for them.

Interaction with Cellular Enzymes (e.g., FMO1, FMO3, CYP2D6)

The biotransformation of this compound is mediated by several key cellular enzymes. The flavin-containing monooxygenase (FMO) system, particularly isoforms FMO1 and FMO3, plays a significant role in the N-oxidation of procaine to form this compound. nih.govnih.gov In vitro incubations with recombinant FMO1 and FMO3 have demonstrated their capacity to generate this compound. nih.gov Comparative studies suggest that FMO3 may have a higher rate of transformation than FMO1. nih.gov

The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoform, is also implicated in the metabolism of procaine and its derivatives. researchgate.net While CYP2D6 is primarily associated with the N-hydroxylation of procaine, its involvement in N-oxidation pathways cannot be entirely ruled out. researchgate.net The interplay between FMOs and CYPs highlights the complexity of procaine metabolism, with different enzymes contributing to various metabolic routes. nih.govresearchgate.net For instance, in the case of other compounds, CYP2D6 has been shown to be involved in the formation of N-oxides. pharmgkb.org

Hepatic and Extrahepatic Metabolism Considerations

The liver is a primary site for drug metabolism, and this holds true for procaine and its N-oxide metabolite. Hepatic microsomes, which contain a high concentration of FMO and CYP enzymes, are central to the metabolic conversion of these compounds. slideshare.netmlsu.ac.in The enzymatic reactions occurring in the liver are crucial for the detoxification and elimination of xenobiotics. e-safe-anaesthesia.org

In Vivo Metabolic Studies of this compound (Non-Human Models)

In vivo studies in non-human models are instrumental in understanding how this compound is metabolized and eliminated within a whole organism. These studies reveal important species-specific differences and provide a comprehensive picture of the metabolic fate of the compound.

Interspecies Differences in N-Oxide Metabolism (e.g., mouse models)

Significant interspecies differences exist in the metabolism of procaine and its N-oxide. Studies comparing human and mouse metabolism of the related compound procainamide (B1213733) have revealed substantial variations in N-oxidation pathways. nih.govnih.gov In humans, N-oxidation mediated by FMO1 and FMO3 is a major metabolic route for procainamide. nih.govresearchgate.net In contrast, N-oxidation is a minor pathway in mice, where N-hydroxylation appears to be the predominant metabolic route. nih.gov

These differences are significant as they may explain varying pharmacological and toxicological responses to the parent drug between species. For example, the differential metabolism of procainamide is thought to be linked to the induction of lupus-like symptoms in humans, a side effect not observed in mouse models. nih.govnih.gov The expression levels of FMO enzymes can also vary significantly between species, further contributing to these metabolic distinctions. plos.org

Excretion Pathways and Metabolite Profiling (e.g., urinary metabolomics)

Following its formation and subsequent metabolism, this compound and other related metabolites are eliminated from the body primarily through the urine. nih.gov Urinary metabolomics, a powerful analytical technique, allows for the comprehensive identification and quantification of metabolites in urine samples. plos.orgjmb.or.kr

Studies utilizing techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have successfully identified this compound as a metabolite in urine. nih.gov Metabolite profiling in urine provides a non-invasive way to assess the extent and nature of drug metabolism in vivo. plos.org The excretion of N-oxide metabolites is a common route of elimination for many drugs. nih.gov The rate of urinary excretion of these metabolites can be influenced by factors such as urine flow. nih.gov

Compound Names

| Compound Name |

| Procaine |

| This compound |

| Procainamide |

| Titanium Trichloride |

Enzyme and Protein Names

| Enzyme/Protein |

| Flavin-containing monooxygenase 1 (FMO1) |

| Flavin-containing monooxygenase 3 (FMO3) |

| Cytochrome P450 2D6 (CYP2D6) |

| Esterases |

Role of this compound in Overall Procaine Biotransformation Networks

While the principal metabolic fate of procaine is its hydrolysis into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE) by plasma pseudocholinesterase and microsomal carboxylesterases, the formation of this compound represents an alternative pathway. nih.govchemicalbook.comdrugbank.comd-nb.infowikipedia.orgresearchgate.net The existence of a commercially available certified reference material for this compound underscores its recognition as a metabolite. synzeal.comsigmaaldrich.com

N-Oxidation as a Phase I Metabolic Reaction

The conversion of procaine to this compound is categorized as a Phase I metabolic reaction. These reactions typically introduce or unmask a polar functional group, rendering the molecule more water-soluble and easier to excrete. nih.gov N-oxidation specifically involves the addition of an oxygen atom to a nitrogen atom within the molecule. In the case of procaine, which possesses a tertiary amine in its diethylaminoethanol moiety, this site is susceptible to N-oxidation.

Detailed enzymatic studies on the structurally analogous compound, procainamide, have provided significant insights into this process. Research has identified that the N-oxidation of the tertiary amine in procainamide to form procainamide N-oxide is primarily mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3. nih.govucl.ac.uk Given the structural similarity between procaine and procainamide, it is highly probable that the N-oxidation of procaine to this compound is also catalyzed by these FMO enzymes. FMOs are a crucial class of Phase I drug-metabolizing enzymes, distinct from the more commonly known cytochrome P450 system. ucl.ac.uknih.govnih.gov

Table 1: Enzymes Implicated in the N-Oxidation of Procaine-like Structures

| Enzyme Family | Specific Enzymes | Role in N-Oxidation of Tertiary Amines |

| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | Primary catalysts for the N-oxidation of the tertiary amine in procainamide, and likely procaine. nih.govucl.ac.uk |

Interplay with Other Metabolic Pathways (e.g., N-acylation, hydrolysis)

The metabolic network of procaine is a dynamic interplay between several pathways. The formation of this compound does not occur in isolation but rather in competition with the more dominant hydrolysis pathway. The rate and extent to which procaine is shunted towards N-oxidation versus hydrolysis can be influenced by various factors, including individual variations in enzyme activity.

Furthermore, insights from procainamide metabolism suggest potential subsequent biotransformation steps for N-oxidized metabolites. For instance, N-acetylprocainamide, the N-acylated metabolite of procainamide, can also undergo N-oxidation. nih.gov While direct evidence for the N-acylation of procaine itself is not prominent, the primary hydrolysis product, PABA, can undergo further metabolic reactions.

Table 2: Major Metabolic Pathways of Procaine and Their Interplay

| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) | Interplay with this compound Pathway |

| Hydrolysis | Pseudocholinesterase, Carboxylesterases | para-aminobenzoic acid (PABA), diethylaminoethanol (DEAE) | This is the major metabolic route and competes with N-oxidation for the parent drug, procaine. nih.govdrugbank.comwikipedia.orgresearchgate.net |

| N-Oxidation | FMO1, FMO3 (inferred) | This compound | A minor pathway that provides an alternative route for procaine metabolism. nih.govucl.ac.uk |

| N-Acylation | N-acetyltransferase (NAT) | N-acetylprocainamide (from procainamide) | Occurs with the structurally similar procainamide and its metabolites; less evidence for direct N-acylation of procaine. nih.gov |

Pharmacological and Biological Research Perspectives of Procaine N Oxide Mechanistic Focus

Procaine (B135) N-Oxide as a Prodrug Strategy in Mechanistic Studies

The transformation of a pharmacologically active tertiary amine, such as the local anesthetic procaine, into its N-oxide derivative represents a strategic approach in drug design. This conversion creates a prodrug, a molecule that is initially inactive but is converted into the active drug within the body. The use of N-oxides as bioreductive prodrugs for tertiary amines is a well-established concept, particularly for enhancing therapeutic selectivity. mdpi.comnih.gov

Design Principles for N-Oxide Prodrugs of Local Anesthetics

The design of N-oxide prodrugs of local anesthetics like procaine is based on fundamental physicochemical and biological principles. The primary goal is to temporarily modify the drug's properties to overcome specific delivery challenges or to reduce premature activity and toxicity. google.com

Masking Biological Activity: The N-oxide form of a local anesthetic is designed to be a polar, charged, and water-soluble molecule. google.com This polarity blocks the molecule's ability to penetrate cell membranes, thereby inhibiting the local anesthetic effect until the N-oxide is converted back to its active form. google.com

Altering Physicochemical Properties: N-oxidation of the tertiary amine in procaine masks its cationic charge. This modification leads to a prodrug with low DNA binding affinity and consequently, reduced toxicity. nih.gov The N+-O- bond is highly polar and facilitates the formation of strong hydrogen bonds, which can increase water solubility. nih.gov

Targeted Activation: These prodrugs are designed for activation through metabolic reduction, which can be targeted to specific environments, such as hypoxic (low oxygen) tissues. mdpi.comnih.gov This allows for the selective release of the active drug at the desired site of action.

| Design Principle | Rationale | Consequence for Procaine N-Oxide |

| Introduction of Polarity | The N-oxide group increases the molecule's polarity and water solubility. | Blocks cell penetration, temporarily inhibiting the local anesthetic effect. google.com |

| Masking Cationic Charge | N-oxidation neutralizes the positive charge of the tertiary amine. | Reduces non-specific DNA binding and associated toxicity. nih.gov |

| Bioreductive Activation | The N-oxide is designed to be reduced back to the parent amine in vivo. | Allows for controlled release of active procaine, potentially in targeted biological environments like hypoxic tissues. mdpi.com |

Enzyme-Mediated Reduction of N-Oxide Prodrugs to Active Forms

The conversion of the inactive this compound prodrug to the active procaine molecule is a critical step for its pharmacological action. This bioactivation is achieved through reduction. In vivo, certain N-oxides can be reduced to their parent amines either enzymatically or by other chemical means. nih.gov

The reduction of tertiary amine N-oxides can be facilitated by various enzyme systems. While specific enzymes for this compound reduction are not extensively detailed in the provided literature, the reduction of similar N-oxides is known to be mediated by reductases, which are often more active in hypoxic conditions found in inflamed or tumor tissues. mdpi.comnih.gov This selective activation is a key advantage of the N-oxide prodrug strategy. For instance, the reduction of other N-oxide prodrugs has been shown to be catalyzed by cytochrome P450 enzymes. The process involves the transfer of electrons to the N-oxide, leading to the cleavage of the N-O bond and regeneration of the parent tertiary amine, procaine.

Targeted Delivery and Activation in Specific Biological Compartments (e.g., pulmonary systems)

A significant application of the this compound prodrug strategy is the targeted delivery to specific tissues, such as the lungs, to treat localized conditions like inflammation. google.com Formulations containing N-oxide prodrugs of local anesthetics, including procaine, have been developed for delivery directly to the endobronchial space via aerosolization. google.comgoogle.com

The rationale for this approach is to deliver the drug directly to the site of inflammation in the lungs. google.com Once delivered, the inactive this compound is converted to the active procaine by enzyme-mediated reduction within the pulmonary tissue. google.com This strategy offers several advantages:

High Local Concentration: Direct delivery to the lungs achieves a high therapeutic concentration at the target site. scienceopen.com

Minimized Systemic Exposure: By activating the drug locally, systemic exposure and potential side effects are reduced. nih.govazonano.com

Bypassing First-Pass Metabolism: Inhaled delivery avoids the first-pass metabolism that can occur with oral administration. nih.govyoutube.com

This targeted approach allows for the therapeutic effects of procaine to be localized to the pulmonary system, which is advantageous for treating respiratory disorders such as asthma, bronchitis, and COPD. google.com

Cellular and Molecular Interactions of this compound

The cellular and molecular interactions of this compound are intrinsically linked to its identity as a prodrug. Its primary mechanism is to remain inert until it is converted to procaine, which then exerts its well-characterized pharmacological effects.

Investigation of N-Oxide Binding Sites and Receptor Interactions (if applicable)

Direct binding sites and receptor interactions for this compound itself are not well-documented, which is consistent with its design as an inactive prodrug intended to have minimal biological activity. The increased polarity and masked cationic charge of the N-oxide form are designed to prevent the interactions that the active procaine molecule has with its targets. nih.govgoogle.com

The ultimate molecular targets are those of procaine, which is released upon reduction of the N-oxide. Procaine's primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal cell membrane. drugbank.comnih.gov By binding to the cytoplasmic portion of these channels, procaine blocks the influx of sodium, thereby preventing the generation and conduction of nerve impulses. drugbank.com

In addition to sodium channels, procaine has been shown to interact with other receptors and proteins:

N-methyl-D-aspartate (NMDA) receptors drugbank.com

Nicotinic acetylcholine receptors drugbank.comnih.gov

Serotonin (5-HT3) receptor-ion channel complex drugbank.comnih.gov

EnvZ receptor in E. coli, which influences the DNA binding of the OmpR transcriptional activator. nih.gov

Computational studies have also explored the interaction of procaine with anionic receptor sites, suggesting that both the cationic amine and polar oxygen regions of the molecule are important for binding. researchgate.net

| Target of Active Procaine | Action | Organism |

| Sodium channel protein | Inhibitor | Humans drugbank.com |

| NMDA receptor | Antagonist | Humans drugbank.com |

| 5-hydroxytryptamine (serotonin) receptor 3A | Antagonist | Humans drugbank.comnih.gov |

| Neuronal acetylcholine receptor | Antagonist | Humans drugbank.com |

Modulation of Ion Channels or Signaling Pathways (e.g., NO release from other N-oxides)

The modulation of ion channels and signaling pathways by this compound is an indirect effect, occurring after its conversion to active procaine. Procaine is known to modulate several ion channels, primarily by blocking voltage-gated sodium channels to produce its anesthetic effect. drugbank.comnih.gov Furthermore, research indicates that procaine-induced vasorelaxation is partly mediated by the activation of K+ channels in aortic smooth muscle cells. nih.gov

The reference to nitric oxide (NO) release from N-oxides points to a different class of compounds where the N-oxide functionality is designed to be a source of NO. nih.gov NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, by activating guanylyl cyclase. nih.govwikipedia.orgscielo.br Various synthetic compounds, such as N-diazeniumdiolates (NONOates) and nitrosothiols, have been developed to release NO in a controlled manner for therapeutic purposes. nih.gov Some prodrugs are specifically designed to release NO following enzymatic processing in the body. nih.govnih.gov

However, the primary role of the N-oxide in the context of this compound is that of a bioreductive prodrug moiety, not an NO donor. The literature focuses on its ability to be reduced back to the parent amine, procaine, thereby restoring the local anesthetic activity. google.com While procaine itself can induce relaxation in the rat aorta, a significant portion of this effect is caused by stimulating endogenous nitric oxide production, rather than by releasing NO from its own structure. nih.gov

Role of N-Oxide Formation in Biological Responses

The formation of N-oxides represents a significant pathway in the metabolism of many xenobiotics containing tertiary amine functionalities. This biotransformation is primarily catalyzed by two key microsomal enzyme systems: the flavin-containing monooxygenases (FMOs) and the cytochrome P450 (CYP) superfamily of enzymes. The addition of an oxygen atom to the nitrogen center results in a metabolite with distinct physicochemical properties, including increased polarity and water solubility, which can profoundly alter the parent compound's biological activity, distribution, and elimination.

While the primary metabolic fate of procaine is hydrolysis into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE), the potential for N-oxidation of its tertiary amine exists. However, a thorough review of the scientific literature reveals a notable scarcity of research specifically focused on the formation and pharmacological effects of this compound. The majority of metabolic studies on procaine have centered on its ester hydrolysis.

Understanding the Role of N-Oxides in Differential Biological Effects (e.g., interspecies differences in drug response mediated by N-oxidation)

The enzymatic N-oxidation of drugs can lead to varied biological responses, which are often influenced by interspecies differences in enzyme expression and activity. The FMO system, in particular, exhibits significant species-dependent variation in its substrate specificity and tissue distribution. For instance, FMO1 is highly expressed in the adult liver of mice, whereas in humans, its expression is more prominent in the kidney and small intestine, with lower levels in the adult liver. Such differences can lead to quantitative and qualitative variations in the metabolic profile of a drug between species, potentially impacting both its efficacy and toxicity.

In the context of tertiary amines, the rate of N-oxidation can differ significantly between species, leading to different plasma concentrations of the N-oxide metabolite. This can result in species-specific pharmacological or toxicological effects if the N-oxide is biologically active. Furthermore, N-oxide metabolites can sometimes undergo in vivo reduction back to the parent tertiary amine, a process that can be mediated by gut microflora. This retroversion can create a metabolic cycle that prolongs the presence of the parent drug in the body, and the extent of this process can also vary between species.

While these principles are well-established for many drugs, there is a lack of specific research investigating interspecies differences in the potential N-oxidation of procaine.

Non-Clinical Models for Investigating N-Oxide-Mediated Biological Phenomena

The investigation of N-oxide metabolites and their biological consequences relies on a variety of non-clinical models, both in vitro and in vivo. These models are essential for characterizing the enzymatic pathways involved in N-oxide formation, determining the biological activity of the metabolite, and assessing its pharmacokinetic profile.

In Vitro Models:

Liver Microsomes: Preparations of liver microsomes from different species (e.g., human, rat, mouse, dog) are a primary tool for studying the involvement of CYP and FMO enzymes in N-oxide formation. By incubating the parent drug with microsomes and necessary cofactors (like NADPH), researchers can identify and quantify the formation of N-oxide metabolites.

Recombinant Enzymes: The use of recombinant human enzymes, expressed in systems like insect cells or bacteria, allows for the precise identification of the specific CYP or FMO isoforms responsible for a particular N-oxidation reaction.

Hepatocytes: Primary hepatocytes or cultured hepatocyte cell lines provide a more complete cellular system for studying drug metabolism, as they contain a broader range of phase I and phase II enzymes, as well as transporters.

Cell-Based Assays: Various cell-based assays can be employed to evaluate the biological activity of a synthesized N-oxide metabolite. These assays can measure a wide range of endpoints, including cytotoxicity, receptor binding, enzyme inhibition, and changes in gene expression.

In Vivo Models:

Animal Models: Laboratory animals, such as rodents and non-rodents, are used to study the complete pharmacokinetic profile of a drug and its metabolites, including N-oxides. These studies provide information on absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context.

Germ-Free Animal Models: To investigate the role of the gut microbiome in the reduction of N-oxide metabolites back to the parent amine, studies can be conducted in germ-free animals and compared to conventional animals.

The following table summarizes some of the non-clinical models used in the study of N-oxide metabolites:

| Model Type | Specific Model | Application in N-Oxide Research |

| In Vitro | Liver Microsomes | Identification and quantification of N-oxide formation; species comparison of metabolic rates. |

| Recombinant Enzymes | Pinpointing specific CYP and FMO isoforms involved in N-oxidation. | |

| Hepatocytes | Studying the overall hepatic metabolism, including N-oxide formation and subsequent conjugation. | |

| Cellular Assays | Determining the biological or toxicological activity of the N-oxide metabolite. | |

| In Vivo | Rodent Models (e.g., rats, mice) | Characterizing the pharmacokinetics (ADME) of the parent drug and its N-oxide metabolite. |

| Non-Rodent Models (e.g., dogs, non-human primates) | Assessing interspecies differences in pharmacokinetics and metabolism. | |

| Germ-Free Animals | Investigating the role of gut microflora in the reduction of N-oxides. |

Degradation Kinetics and Stability Profiling of Procaine N Oxide

Forced Degradation Studies of Procaine (B135) N-Oxide

Forced degradation studies are a critical component of pharmaceutical development, designed to identify potential degradation products and pathways under stressed conditions. Such studies for Procaine N-Oxide would be essential to understand its intrinsic stability. However, specific studies detailing the forced degradation of this compound are not present in the public domain.

Oxidative Degradation Pathways leading to N-Oxide Formation or further degradation of N-Oxide

The formation of N-oxides from tertiary amines, such as procaine, is a well-documented oxidative degradation pathway. This reaction can be initiated by various oxidizing agents. While the formation of this compound is acknowledged, its subsequent degradation under oxidative stress has not been specifically investigated. Theoretically, further oxidation could lead to the cleavage of the ester bond or degradation of the aromatic ring, but without experimental data, these remain speculative pathways.

Hydrolytic Stability of the Ester Linkage in this compound

This compound contains an ester linkage, which is susceptible to hydrolysis. The rate of hydrolysis is typically influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. In the context of this compound, hydrolysis would yield 4-aminobenzoic acid and N,N-diethyl-2-hydroxyethylamine N-oxide. However, no kinetic data or specific studies on the hydrolytic stability of the ester linkage in this compound have been reported.

Thermal and Photolytic Degradation Behavior of this compound

The thermal and photolytic stability of a compound is crucial for determining appropriate storage and handling conditions. Safety data sheets for this compound indicate that it is stable under normal conditions and that the formation of toxic gases is possible during heating. However, specific information regarding its decomposition temperature, degradation products upon exposure to heat or light, and the kinetics of these processes is not available. General knowledge of tertiary amine N-oxides suggests that they can undergo thermal rearrangement or decomposition, but specific pathways for this compound are uncharacterized.

Factors Influencing this compound Stability

The stability of a chemical compound is influenced by a multitude of factors, including pH, the presence of catalysts, temperature, and light.

pH Dependence of Stability and Degradation

The pH of a solution can significantly impact the stability of this compound due to its functional groups: a tertiary amine N-oxide and an ester. The N-oxide group's basicity and the susceptibility of the ester linkage to acid- and base-catalyzed hydrolysis suggest a strong pH-dependence on its stability. However, a pH-rate profile, which would quantitatively describe this relationship, has not been determined for this compound.

Influence of Catalysts (e.g., metal oxides, nanoparticles) on Degradation Rates

The degradation of various organic compounds can be accelerated by catalysts such as metal oxides and nanoparticles. These catalysts can provide alternative reaction pathways with lower activation energies. While this is a recognized phenomenon, there are no published studies investigating the catalytic degradation of this compound by any specific catalysts. Therefore, the effect of such materials on its degradation rates remains unknown.

Degradation Product Identification and Characterization

This compound, with the chemical name 2-((4-Aminobenzoyl)oxy)-N,N-diethylethan-1-amine oxide, is a known related substance to Procaine. synzeal.com Its formation is attributed to the oxidation of the tertiary amine group present in the Procaine molecule. Oxidation is a common degradation pathway for pharmaceuticals, often involving a reaction with oxygen that can be initiated by heat, light, or the presence of trace metals. pharmaceutical-journal.compharmacy180.com

The identification of this compound as a degradation product is typically achieved through forced degradation studies. nih.gov These studies intentionally subject the parent drug, Procaine, to severe stress conditions to generate potential degradation products. While hydrolysis is the most documented degradation pathway for Procaine, leading to p-aminobenzoic acid (PABA) and N,N-diethyl-2-aminoethanol, oxidation also occurs. pharmaceutical-journal.comresearchgate.netcjhp-online.ca

Forced degradation studies on analogous compounds provide strong evidence for this pathway. For instance, the forced degradation of Lidocaine (B1675312), another local anesthetic, with hydrogen peroxide (H₂O₂) resulted in the confirmed formation of its corresponding N-oxide. nih.govresearchgate.net This analogous reaction supports the characterization of this compound as a product of oxidative stress on Procaine. The direct nucleophilic attack of the lone pair of electrons on the nitrogen atom of the diethylamino group can lead to the formation of the N-oxide. pharmacy180.com

Characterization of this compound formed during such studies would involve various analytical techniques. High-performance liquid chromatography (HPLC) is often used to separate the degradation products from the parent drug. cjhp-online.caderpharmachemica.com Subsequent identification can be achieved using mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise chemical structure.

The conditions under which Procaine degrades to form its various products, including potentially Procaine N--Oxide, are summarized in the table below.

| Stress Condition | Parameters | Primary Degradation Pathway | Key Degradation Products | Reference |

|---|---|---|---|---|

| Hydrolytic (Acidic) | Solutions at pH < 3-4 | Ester Hydrolysis | p-aminobenzoic acid (PABA), N,N-diethyl-2-aminoethanol | cjhp-online.caresearchgate.net |

| Hydrolytic (Alkaline) | Solutions at pH > 5 | Ester Hydrolysis (base-catalyzed) | p-aminobenzoic acid (PABA), N,N-diethyl-2-aminoethanol | researchgate.netscivisionpub.com |

| Oxidative | Exposure to oxidizing agents (e.g., H₂O₂) | Oxidation of tertiary amine | This compound | cjhp-online.canih.gov |

| Thermal | Heating at elevated temperatures (e.g., 196-351°C in air) | Thermal Decomposition | Complex decomposition products | nih.gov |

| Photolytic | Exposure to UV light | Photodegradation | Various photolytic products | pharmacy180.com |

Computational Chemistry and in Silico Modeling of Procaine N Oxide

Molecular Docking and Simulation Studies of Procaine (B135) N-Oxide with Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.orgvjst.vn This method is instrumental in understanding the interactions between a ligand, such as Procaine N-oxide, and a biological target, typically a protein or enzyme. chemrxiv.orgvjst.vn While specific docking studies for this compound are not extensively detailed in the available literature, the principles of these studies can be inferred from research on related compounds. For instance, the interaction of procaine and its derivatives with various receptors and enzymes, such as monoamine oxidase B (MAO-B), has been a subject of interest. researchgate.netresearchgate.net

Molecular dynamics simulations can further elucidate the stability and conformational changes of the this compound-receptor complex over time. These simulations provide a dynamic view of the binding process, which is crucial for understanding the functional consequences of the interaction. chemrxiv.org For example, studies on other local anesthetics have used these methods to investigate their interactions with sodium channels, which are key to their anesthetic effect. researchgate.net

The binding affinity of this compound to its potential targets can be estimated using scoring functions within the docking software. vjst.vn These scores, typically expressed in kcal/mol, provide a quantitative measure of the binding strength. chemrxiv.org A lower binding energy generally indicates a more stable and favorable interaction. vjst.vn

Table 1: Key Concepts in Molecular Docking and Simulation

| Term | Description | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. chemrxiv.orgvjst.vn | Can be used to identify potential biological targets of this compound and understand its binding mode. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. chemrxiv.org | Provides insights into the stability and conformational dynamics of the this compound-receptor complex. |

| Binding Affinity | The strength of the binding interaction between a ligand and a receptor. vjst.vn | Quantifies the potential for this compound to interact with biological targets. |

| Scoring Function | A mathematical method used to estimate the binding affinity. vjst.vn | Ranks different binding poses and predicts the most likely interaction. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. rsdjournal.orgnih.gov These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes. nih.govresearchgate.net DFT calculations can be used to determine the optimized geometry of this compound, as well as to calculate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

These calculations can also predict various molecular properties, such as dipole moment and electrostatic potential, which are crucial for understanding intermolecular interactions. rsc.org By analyzing the electronic structure, researchers can predict which parts of the this compound molecule are most likely to be involved in chemical reactions, such as nucleophilic or electrophilic attacks. researchgate.net This information is vital for understanding its metabolic pathways and potential interactions with biological molecules. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | Indicates chemical reactivity and kinetic stability. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals electron-rich and electron-poor regions, predicting sites of interaction. nih.gov |

| Electrostatic Potential | The electrostatic force exerted by the molecule on a positive point charge. | Helps to understand intermolecular interactions, including hydrogen bonding. |

Prediction of N-Oxide Formation and Reduction Potentials

The formation of this compound from its parent compound, procaine, is a metabolic process that can be studied using computational methods. nih.govresearchgate.net The likelihood of N-oxidation can be predicted by considering the electronic properties of the nitrogen atom in the procaine molecule. Quantum chemical calculations can provide insights into the susceptibility of the tertiary amine group in procaine to oxidation by enzymes like flavin-containing monooxygenases (FMO). nih.gov

The reduction potential of this compound is another critical parameter that can be predicted computationally. umn.edu The reduction potential indicates the tendency of the N-oxide to be reduced back to procaine. Computational electrochemistry methods, often combining DFT with continuum solvent models, can be used to calculate these potentials. umn.edumdpi.com The calculated reduction potentials can then be compared with experimental values obtained from techniques like cyclic voltammetry. mdpi.com

Table 3: Computational Approaches for Predicting N-Oxide Metabolism

| Computational Method | Application | Predicted Parameter |

|---|---|---|

| Quantum Chemistry (DFT) | Modeling the electronic environment of the nitrogen atom. | Susceptibility to N-oxidation. |

| Computational Electrochemistry | Simulating the electrochemical reduction process. | Reduction potential of this compound. umn.edu |

| Continuum Solvent Models | Accounting for the effect of the solvent on the reaction. researchgate.net | More accurate prediction of potentials in a biological environment. acs.org |

Structure-Activity Relationship (SAR) Studies for N-Oxide Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. slideshare.netrsc.org For this compound and its derivatives, SAR studies can help in designing new molecules with potentially improved properties. researchgate.net In silico SAR approaches utilize computational models to correlate structural features with biological activity. core.ac.uk

By systematically modifying the structure of this compound in silico and calculating relevant molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives. slideshare.net Descriptors used in QSAR studies can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). slideshare.net

While specific SAR studies on a wide range of this compound derivatives are not extensively documented, the principles are well-established in medicinal chemistry. mdpi.com For example, modifications to the aromatic ring or the ester linkage of procaine have been shown to significantly affect its local anesthetic activity. rsc.org Similar principles would apply to its N-oxide derivatives, where changes in structure could influence receptor binding, metabolic stability, and other pharmacological properties. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Procaine |

| Lidocaine (B1675312) |

| Bupivacaine |

| Ropivacaine |

| Benzocaine |

| Tetracaine |

| Dibucaine |

| 4-nitropyridine N-oxide |

| Imipramine |

| Amitriptyline |

| Desipramine |

| Maprotiline |

| N-desmethylmaprotiline |

| Thionine |

| Safranal |

| β-Caryophyllene |

| Peiminine |

| Sanguinarine chloride |

| Dauricine |

| Irinotecan |

| Methanol |

| Nitrous oxide |

| Ether |

| Chloroform |

| Barbituric acid |

| Salicylic acid |

| Aspirin |

| Trolox |

Future Directions in Procaine N Oxide Research

Advancements in N-Oxide Specific Synthesis Techniques

The synthesis of N-oxides, including Procaine (B135) N-Oxide, is a critical area of research, with ongoing efforts to develop more efficient and specific methods. Traditional methods often involve the use of strong oxidizing agents, which can lead to side reactions and impurities. Future advancements are expected to focus on milder and more selective oxidation techniques.

One promising approach involves the use of enzymatic catalysts. Bioreactors utilizing versatile acyltransferases, such as those from Mycobacterium smegmatis, have already shown success in the efficient preparation of amide and ester intermediates for pharmaceuticals like procaine. researchgate.net Future research could explore the use of enzymes specifically tailored for the N-oxidation of tertiary amines like procaine, potentially leading to higher yields and purity.

Another area of development is the use of novel chemical catalysts and reaction conditions. For instance, research into the oxidation of p-aminobenzoate derivatives, the structural basis of procaine, could yield new synthetic routes. mdpi.com The development of methods for the controlled oxidation of amino groups to form N-oxides is an active area of investigation, with techniques being explored that can selectively produce N-oxides from primary amines. scispace.com These advancements could lead to more streamlined and cost-effective production of Procaine N-Oxide for research and potential therapeutic applications.

Table 1: Emerging Synthesis Techniques for N-Oxides

| Technique | Description | Potential Advantages for this compound Synthesis |

| Enzymatic Synthesis | Utilization of isolated enzymes or whole-cell biocatalysts to perform specific oxidation reactions. | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. |

| Novel Chemical Catalysts | Development of new metal-based or organocatalysts for selective N-oxidation. | Increased efficiency, potential for stereoselective synthesis, broader substrate scope. |

| Flow Chemistry | Performing reactions in continuous-flow reactors for better control over reaction parameters. | Improved safety, scalability, and reproducibility; potential for higher yields. |

| Photocatalysis | Using light to drive the oxidation reaction, often with a photosensitizer. | Mild conditions, high selectivity, potential for novel reaction pathways. |

Novel Analytical Methodologies for Trace Detection in Complex Matrices

The ability to detect and quantify minute amounts of this compound in complex biological samples like plasma, urine, and tissue is crucial for understanding its pharmacokinetics and metabolism. researchgate.netgoogle.com Current analytical methods include high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, gas chromatography-mass spectrometry (GC-MS), and various electrochemical techniques. researchgate.netresearchgate.netsemanticscholar.org However, future research will focus on developing even more sensitive and specific methods for trace detection.

Surface-enhanced Raman scattering (SERS) spectroscopy is a promising technique that has shown outstanding sensitivity for the detection of related compounds like procainamide (B1213733), with detection limits in the nanomolar range. researchgate.net The development of SERS-based methods for this compound could enable highly sensitive and rapid analysis. Another area of advancement is the coupling of separation techniques like liquid chromatography with highly sensitive detectors such as tandem mass spectrometry (LC-MS/MS) and chemiluminescence detectors (CLD). researchgate.netmdpi.com These hyphenated techniques offer excellent selectivity and sensitivity for analyzing complex mixtures. chromatographyonline.comchromatographyonline.com

Furthermore, the development of novel sample preparation techniques is essential for improving the accuracy and reproducibility of analytical methods. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for the analysis of drugs and their metabolites in biological matrices. researchgate.net The ongoing development of untargeted drug detection methodologies using high-resolution mass spectrometry will also play a role in identifying and quantifying metabolites like this compound without prior knowledge of their exact mass or retention time. nih.gov

Table 2: Comparison of Analytical Techniques for Amine and N-Oxide Detection

| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Applicability to this compound |

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | ng/mL to µg/mL range researchgate.net | Suitable for routine analysis, may lack sensitivity for very low concentrations. |

| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio of fragmented ions. | pg/mL to ng/mL range chromatographyonline.com | Highly sensitive and specific, ideal for trace analysis in complex matrices. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | ng/mL range researchgate.net | Requires derivatization for non-volatile compounds, offers high resolution. |

| SERS | Enhancement of Raman scattering signal of molecules adsorbed on a nanostructured metal surface. | Potentially down to 1x10⁻¹¹ M for related compounds researchgate.net | Promising for ultra-sensitive detection, still under development for this specific compound. |

| Electrochemical Methods | Measurement of current or potential changes due to redox reactions. | 10⁻⁶ mol L⁻¹ range for procaine scispace.comsemanticscholar.org | Cost-effective and rapid, can be highly sensitive with modified electrodes. researchgate.net |

Deeper Elucidation of Biological Roles and Mechanisms as a Prodrug or Active Metabolite

Procaine itself is metabolized in the body into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). chemicalbook.indrugbank.comuni-konstanz.de The formation of this compound represents another metabolic pathway. researchgate.net A key area of future research is to determine whether this compound acts as a prodrug, being converted back to the active parent compound, procaine, or if it possesses its own distinct biological activity. cambridgemedchemconsulting.comnih.gov

The concept of N-oxide prodrugs is well-established for other tertiary amine drugs, where the N-oxide form can offer advantages such as improved solubility or altered pharmacokinetic profiles. google.comnih.gov For instance, N-oxide prodrugs of lidocaine (B1675312) have been investigated for delivery to the lungs. google.com Future studies on this compound will likely involve in vitro and in vivo experiments to assess its conversion back to procaine in various tissues and to evaluate its pharmacological effects. cambridgemedchemconsulting.comcreative-proteomics.com This research will be critical in understanding its potential therapeutic relevance. It is also important to consider that this compound could be a metabolite with its own unique biological functions, separate from those of procaine. cambridgemedchemconsulting.comnih.gov

Exploration of N-Oxide Derivatives in Targeted Drug Delivery Systems

The unique physicochemical properties of the N-oxide group, such as increased polarity and the ability to form strong hydrogen bonds, make N-oxide derivatives attractive for use in targeted drug delivery systems. nih.gov Future research will likely explore the potential of incorporating this compound or its derivatives into various nanocarriers to enhance drug delivery to specific sites in the body. dovepress.comresearchgate.net

Nanoparticle-based systems, such as polymeric nanoparticles, liposomes, and metal oxide nanoparticles, are being extensively investigated for their ability to improve drug solubility, stability, and bioavailability, as well as to achieve controlled and targeted release. nih.govnih.govmdpi.comnih.gov For instance, hydrogels and other nanocarriers are being developed for the sustained release of local anesthetics. researchgate.netmdpi.com The hydrophilic nature of the N-oxide moiety could be leveraged to improve the loading and release characteristics of procaine from these delivery systems.

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands to direct them to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. mdpi.com The exploration of this compound derivatives in such targeted drug delivery systems could open up new avenues for the application of this compound in various therapeutic areas.

Computational and Systems Biology Approaches to N-Oxide Pathways

Computational and systems biology approaches are becoming increasingly important in understanding complex biological pathways, including drug metabolism. plos.orgresearchgate.net These methods can be used to model the metabolic pathways of procaine, including the formation and fate of this compound. By integrating experimental data with computational models, researchers can gain a more comprehensive understanding of the factors that influence the metabolism of procaine and the biological effects of its metabolites. semanticscholar.orgresearchgate.net

For example, computational models can be used to predict the enzymatic reactions involved in the N-oxidation of procaine and to identify potential interactions of this compound with biological targets. nih.govmdpi.com Systems biology approaches can also be used to model the effects of this compound on cellular signaling pathways, such as those involving nitric oxide, which is a key signaling molecule in many physiological processes. plos.orgnih.gov These in silico studies can help to generate new hypotheses that can then be tested experimentally, accelerating the pace of research in this area.

Q & A

Q. How can researchers ensure methodological rigor when studying this compound’s epigenetic effects?

- Methodological Answer : Follow ENCODE guidelines for chromatin immunoprecipitation (ChIP-seq) or methylation-specific PCR. Include positive/negative controls (e.g., untreated cells, DNMT inhibitors) and validate findings with CRISPR-based gene editing. Use blinded analysis to minimize observer bias and deposit raw sequencing data in public repositories (e.g., GEO) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize analogs with modifications to the N-oxide group or aromatic ring. Use computational tools (e.g., molecular dynamics simulations) to predict binding affinities. Screen analogs in parallel using high-throughput assays (e.g., fluorescence polarization) and apply Lipinski’s Rule of Five to filter candidates with poor drug-likeness .

Literature & Data Integration

Q. How can researchers systematically reconcile conflicting data on this compound’s pharmacokinetics in existing literature?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Extract data into a standardized template (e.g., population PK parameters) and apply meta-regression to identify covariates (e.g., species, administration route). Use sensitivity analysis to assess robustness of conclusions. Annotate discrepancies in public databases like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.